molecular formula C10H13NO3 B1317223 Ethyl 2-(3-amino-4-hydroxyphenyl)acetate CAS No. 86818-19-1

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

Cat. No.: B1317223
CAS No.: 86818-19-1
M. Wt: 195.21 g/mol
InChI Key: FTIJQCDTQOIKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H13NO3. This compound is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyphenyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate typically involves the esterification of 3-amino-4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and hydroxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenylacetates.

Scientific Research Applications

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 2-(4-hydroxyphenyl)acetate: Lacks the amino group, resulting in different chemical reactivity and biological activity.

    Ethyl 2-(3-amino-4-methoxyphenyl)acetate: Contains a methoxy group instead of a hydroxy group, which affects its solubility and reactivity.

    Ethyl 2-(3-amino-4-chlorophenyl)acetate: The presence of a chlorine atom alters its electronic properties and reactivity.

Uniqueness: Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which allows for a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various applications.

Properties

IUPAC Name

ethyl 2-(3-amino-4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIJQCDTQOIKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the key structural features of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate as revealed by the research?

A1: The research primarily focuses on the crystal structure of this compound. [] It reveals that the asymmetric unit of this compound comprises two crystallographically independent molecules. Interestingly, these molecules exhibit distinct conformations of the ethoxycarbonyl groups. One molecule adopts a twisted conformation with a C—C—O—C torsion angle of 83.6° (6), while the other exhibits a straight chain conformation with a torsion angle of −171.1° (3). These conformational differences highlight the flexibility of the molecule. Additionally, the study elucidates the crucial role of intermolecular hydrogen bonds (N—H⋯O, O—H⋯N, and C—H⋯O) in stabilizing the crystal structure. Furthermore, intramolecular hydrogen bonding is observed between the amino (N) and phenolic (O) atoms within the molecule. []

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